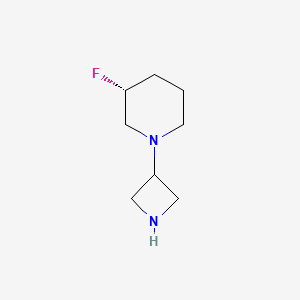

(R)-1-(Azetidin-3-YL)-3-fluoropiperidine

Description

BenchChem offers high-quality (R)-1-(Azetidin-3-YL)-3-fluoropiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-(Azetidin-3-YL)-3-fluoropiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-1-(azetidin-3-yl)-3-fluoropiperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15FN2/c9-7-2-1-3-11(6-7)8-4-10-5-8/h7-8,10H,1-6H2/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKDMXUGHEIUPQL-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2CNC2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C2CNC2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Characterization of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine

Introduction: The Strategic Imperative of Early-Stage Physicochemical Profiling

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more resonant. The journey from a promising hit compound to a viable clinical candidate is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. A molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is intrinsically linked to its fundamental characteristics such as ionization state (pKa), lipophilicity (logP/D), solubility, and solid-state form.[1] Neglecting a thorough investigation of these parameters during the early discovery and lead optimization phases can lead to costly late-stage failures.

This guide provides a comprehensive technical overview of the essential physicochemical characterization of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine, a novel heterocyclic building block with potential applications in medicinal chemistry. While specific experimental data for this compound is not extensively available in public literature, this document will serve as a detailed roadmap for its characterization. We will delve into the theoretical underpinnings and practical execution of key assays, explaining the causal relationships between experimental choices and the quality of the data generated. The protocols described herein are designed to be self-validating, ensuring the trustworthiness and reproducibility of the results.

(R)-1-(Azetidin-3-YL)-3-fluoropiperidine, with a molecular formula of C8H15FN2 and a molecular weight of 158.22, presents an interesting case study.[2] Its structure incorporates two basic nitrogen centers in the azetidine and piperidine rings, and a fluorine atom that can influence both basicity and lipophilicity.[3] A comprehensive understanding of its physicochemical properties is therefore critical to unlocking its therapeutic potential.

| Property | Value | Source |

| CAS Number | 1403769-88-9 | BLDpharm[2] |

| Molecular Formula | C8H15FN2 | BLDpharm[2] |

| Molecular Weight | 158.22 | BLDpharm[2] |

| Structure |  | BLDpharm[2] |

Section 1: Ionization Constant (pKa) Determination

The pKa, the negative logarithm of the acid dissociation constant, is a critical parameter that governs a molecule's charge state at a given pH. For (R)-1-(Azetidin-3-YL)-3-fluoropiperidine, which contains two basic nitrogen atoms, the pKa values will dictate its solubility, permeability, and potential for ionic interactions with biological targets.

Theoretical Considerations and Experimental Rationale

The two nitrogen atoms in the molecule are expected to have distinct pKa values. The piperidine nitrogen, being a secondary amine, is typically more basic than the azetidine nitrogen, which is also a secondary amine but in a more strained ring system. The presence of the electron-withdrawing fluorine atom on the piperidine ring is expected to lower the pKa of the piperidine nitrogen. Accurately determining these two pKa values is crucial for predicting the compound's behavior in different physiological environments, such as the stomach (pH 1-2) and the intestines (pH 6-7.5).

Potentiometric titration is a robust and widely used method for pKa determination.[4][5] It involves the gradual addition of a titrant (an acid or a base) to a solution of the compound and monitoring the resulting change in pH. The inflection points in the titration curve correspond to the pKa values.

Experimental Protocol: Potentiometric Titration

Objective: To determine the pKa values of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine in an aqueous solution.

Materials:

-

(R)-1-(Azetidin-3-YL)-3-fluoropiperidine

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Potassium hydroxide (KOH)

-

Deionized water

-

Calibrated pH meter and electrode

-

Automatic titrator (recommended)

-

Stir plate and stir bar

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water.

-

Initial pH Measurement: Place the solution on a stir plate, add a stir bar, and immerse the calibrated pH electrode. Record the initial pH.

-

Titration with Acid: Titrate the solution with 0.1 M HCl, adding small, precise volumes (e.g., 0.05 mL increments) and recording the pH after each addition. Continue the titration until a clear inflection point is observed and the pH stabilizes at a low value.

-

Titration with Base: In a separate experiment, titrate a fresh solution of the compound with 0.1 M KOH in a similar stepwise manner until the pH stabilizes at a high value.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the midpoint of the buffer regions (the flattest parts of the curve) or the inflection points of the first derivative plot.

Caption: Workflow for pKa determination by potentiometric titration.

Illustrative Data Presentation

| Parameter | Illustrative Value |

| pKa1 (most basic) | 9.5 ± 0.1 |

| pKa2 (less basic) | 7.2 ± 0.1 |

Section 2: Lipophilicity (logP and logD) Determination

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its membrane permeability, protein binding, and metabolic stability. It is commonly expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH for ionizable compounds.[6]

Theoretical Considerations and Experimental Rationale

For an ionizable compound like (R)-1-(Azetidin-3-YL)-3-fluoropiperidine, logD is a more physiologically relevant parameter than logP because it accounts for the distribution of both the neutral and ionized forms.[6] The shake-flask method is the gold standard for logP/D determination due to its direct measurement of partitioning.[7][8]

Experimental Protocol: Shake-Flask Method for logD7.4

Objective: To determine the distribution coefficient of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine at pH 7.4.

Materials:

-

(R)-1-(Azetidin-3-YL)-3-fluoropiperidine

-

1-Octanol (pre-saturated with buffer)

-

Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)

-

Vortex mixer

-

Centrifuge

-

HPLC with UV or MS detector

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

-

Partitioning: In a glass vial, add a known volume of the stock solution to a mixture of 1-octanol and PBS (pH 7.4) at a 1:1 volume ratio.

-

Equilibration: Cap the vial and vortex vigorously for 1-2 minutes. Place the vial on a shaker for 1-2 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial at high speed (e.g., 3000 rpm) for 15-30 minutes to achieve complete separation of the aqueous and octanol phases.

-

Quantification: Carefully withdraw an aliquot from both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a validated HPLC method.

-

Calculation: Calculate logD7.4 using the formula: logD7.4 = log([Compound]octanol / [Compound]aqueous)

Caption: Workflow for logD determination by the shake-flask method.

Illustrative Data Presentation

| Parameter | Illustrative Value |

| logP (calculated for neutral species) | 1.8 |

| logD at pH 7.4 | 0.5 |

Section 3: Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and subsequent absorption. Poor solubility is a major hurdle in drug development.[9] Two types of solubility are typically measured: kinetic and thermodynamic.

Theoretical Considerations and Experimental Rationale

-

Kinetic Solubility: This is a high-throughput screening assay that measures the solubility of a compound from a DMSO stock solution. It often overestimates the true solubility as it can form supersaturated solutions or amorphous precipitates.[10][11] It is useful for early-stage compound ranking.

-

Thermodynamic Solubility: This measures the equilibrium solubility of the most stable crystalline form of the compound and is considered the "true" solubility.[1][12] It is a lower-throughput but more accurate assay, critical for lead optimization and pre-formulation studies.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assays

Kinetic Solubility Assay:

-

Prepare serial dilutions of a high-concentration DMSO stock of the compound.

-

Add these dilutions to an aqueous buffer (e.g., PBS pH 7.4) in a 96-well plate.

-

Incubate for a short period (e.g., 2 hours) with shaking.

-

Measure the turbidity or analyze the supernatant after filtration/centrifugation by HPLC-UV or another suitable method.

Thermodynamic Solubility Assay:

-

Add an excess of the solid compound to an aqueous buffer in a vial.

-

Shake the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to reach equilibrium.

-

Filter the suspension to remove undissolved solid.

-

Determine the concentration of the dissolved compound in the filtrate by a validated analytical method (e.g., HPLC).

Illustrative Data Presentation

| Assay Type | Solubility (µg/mL) |

| Kinetic Solubility (pH 7.4) | > 200 |

| Thermodynamic Solubility (pH 7.4) | 85 |

Section 4: Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient (API) can significantly impact its stability, solubility, and manufacturability.[13][14][15] It is crucial to identify the most stable crystalline form (polymorph) and characterize its properties.

Theoretical Considerations and Experimental Rationale

A compound can exist in different crystalline forms (polymorphs) or as an amorphous solid.[16] These forms can have different melting points, solubilities, and stabilities.[17] Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are essential for solid-state characterization.

Key Solid-State Analysis Techniques

-

X-ray Powder Diffraction (XRPD): Provides a unique "fingerprint" for a crystalline solid, allowing for the identification of different polymorphs.

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature, used to determine melting point, purity, and identify polymorphic transitions.

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature, used to assess thermal stability and identify the presence of solvates or hydrates.

Caption: Core techniques for solid-state characterization of an API.

Illustrative Data Summary

| Technique | Illustrative Finding |

| XRPD | Crystalline solid, designated as Form I |

| DSC | Single sharp endotherm at 155 °C (melting point) |

| TGA | No significant weight loss below 200 °C |

Conclusion and Forward Look

This guide has outlined a comprehensive strategy for the physicochemical characterization of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine. By systematically applying the described methodologies for determining pKa, logD, solubility, and solid-state properties, researchers can build a robust data package. This foundational knowledge is indispensable for guiding medicinal chemistry efforts, enabling rational compound design, and ultimately increasing the probability of success in developing a safe and effective therapeutic agent. The integration of these assays early in the drug discovery process is a hallmark of an efficient and data-driven research paradigm.

References

- Solitek Pharma. (2025, March 24). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?

- Auriga Research. Solid State Characterization.

- Cambridge MedChem Consulting. LogP/D.

- AlfatestLab. API: solid state robust characterization in key to cut costs and time!

- PubMed. Solid-state analysis of the active pharmaceutical ingredient in drug products.

- Ovid. Kinetic versus thermodynamic solubility temptations and risks.

- Pharmaceutical Technology. Exploring Solid-State Chemistry.

- Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity.

- Journal of Pharmaceutical and Biomedical Analysis. (1996, August). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods.

- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.

- Protocols.io. (2024, September 23). LogP / LogD shake-flask method.

- Enamine. Aqueous Solubility Assay.

- Semantic Scholar. Interlaboratory study of log P determination by shake-flask and potentiometric methods.

- ResearchGate. Kinetic solubility: Experimental and machine-learning modeling perspectives.

- Creative Biolabs. Solubility Assessment Service.

- Slideshare. pKa and log p determination.

- PMC. Development of Methods for the Determination of pKa Values.

- ResearchGate. (2017, October 12). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis.

- ResearchGate. Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and....

- BLDpharm. 1403769-88-9|(R)-1-(Azetidin-3-yl)-3-fluoropiperidine.

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. 1403769-88-9|(R)-1-(Azetidin-3-yl)-3-fluoropiperidine|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. LogP / LogD shake-flask method [protocols.io]

- 9. creative-biolabs.com [creative-biolabs.com]

- 10. Aqueous Solubility Assay - Enamine [enamine.net]

- 11. researchgate.net [researchgate.net]

- 12. ovid.com [ovid.com]

- 13. solitekpharma.com [solitekpharma.com]

- 14. aurigaresearch.com [aurigaresearch.com]

- 15. alfatestlab.com [alfatestlab.com]

- 16. pharmtech.com [pharmtech.com]

- 17. Solid-state analysis of the active pharmaceutical ingredient in drug products - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Putative Mechanism of Action of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine

Introduction

(R)-1-(Azetidin-3-YL)-3-fluoropiperidine is a novel synthetic compound featuring a distinct structural architecture that incorporates both an azetidine and a fluoropiperidine moiety. While direct in-depth studies on this specific molecule are not extensively published, its structural components are prevalent in a range of biologically active agents, particularly those targeting cholinergic neurotransmitter systems. The azetidine ring, a four-membered nitrogen-containing heterocycle, and the piperidine ring are key pharmacophores in the design of ligands for muscarinic and nicotinic acetylcholine receptors. This guide will, therefore, posit a primary putative mechanism of action for (R)-1-(Azetidin-3-YL)-3-fluoropiperidine as a muscarinic acetylcholine receptor (mAChR) agonist, with a focus on the M1 subtype, a critical target in the symptomatic treatment of neurodegenerative disorders like Alzheimer's disease.[1][2][3]

The rationale for this hypothesis is grounded in the well-established role of mAChR agonists in modulating cognitive processes and the therapeutic potential of M1-selective agonists in enhancing cholinergic neurotransmission.[4][5] This document will provide a comprehensive overview of the proposed signaling pathways, detailed experimental protocols for mechanism elucidation, and the scientific reasoning behind these methodologies.

Proposed Mechanism of Action: M1 Muscarinic Acetylcholine Receptor Agonism

We hypothesize that (R)-1-(Azetidin-3-YL)-3-fluoropiperidine acts as an orthosteric agonist at the M1 muscarinic acetylcholine receptor. The M1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in the cortex and hippocampus, regions integral to learning and memory.[1]

Signaling Cascade

Upon binding of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine to the M1 receptor, a conformational change is induced, leading to the activation of the heterotrimeric G-protein, Gq/11. This initiates a downstream signaling cascade:

-

G-protein Activation: The activated Gαq subunit exchanges GDP for GTP and dissociates from the βγ subunits.

-

Phospholipase C (PLC) Activation: The Gαq-GTP complex activates phospholipase C (PLC).

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC).

-

Downstream Cellular Responses: Activated PKC phosphorylates a multitude of substrate proteins, leading to various cellular responses, including the modulation of ion channel activity, gene expression, and synaptic plasticity. These downstream effects are believed to contribute to the pro-cognitive effects of M1 agonists.[2]

Diagram of the Proposed M1 Muscarinic Receptor Signaling Pathway

Sources

- 1. Muscarinic agonists for the treatment of Alzheimer's disease: progress and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The novel orthosteric agonist M1 muscarinic acetylcholine receptor reveals anti-Alzheimer's disease activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. portlandpress.com [portlandpress.com]

- 5. mdpi.com [mdpi.com]

The Enigmatic Potential of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine: A Prospective Analysis of Biological Activity

Abstract

(R)-1-(Azetidin-3-YL)-3-fluoropiperidine is a novel chemical entity with a structure suggestive of significant biological potential, yet it remains largely uncharacterized in the scientific literature. This technical guide provides a prospective analysis of its likely biological activities, drawing upon the well-established pharmacological roles of its constituent azetidine and 3-fluoropiperidine moieties. We hypothesize that this compound may exhibit potent and selective activity as a ligand for nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, a target of considerable interest for the treatment of neurological and psychiatric disorders. This document outlines the scientific rationale for this hypothesis, proposes a comprehensive experimental workflow for its validation, and discusses the potential therapeutic implications should these predictions be confirmed.

Introduction: Unveiling a Molecule of Interest

The quest for novel therapeutics with improved efficacy and safety profiles is a driving force in drug discovery. Small molecules with unique structural features often provide the starting point for the development of next-generation medicines. (R)-1-(Azetidin-3-YL)-3-fluoropiperidine is one such molecule, combining two key heterocyclic scaffolds known to impart desirable pharmacological properties. The azetidine ring, a strained four-membered heterocycle, can confer conformational rigidity and act as a bioisostere for other functional groups.[1][2] The piperidine ring is a ubiquitous motif in centrally active drugs, and the introduction of a fluorine atom at the 3-position can significantly modulate basicity, lipophilicity, and metabolic stability.

While no direct studies on the biological activity of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine have been published to date, an analysis of its structural components allows for the formulation of a compelling hypothesis regarding its potential pharmacological profile. This guide will explore this hypothesis in detail, providing a roadmap for researchers seeking to unlock the therapeutic potential of this intriguing compound.

Deconstruction of a Promising Scaffold: Azetidine and Fluoropiperidine Moieties

The Azetidine Ring: A Compact Scaffold with Diverse Bioactivities

The azetidine ring is a valuable building block in medicinal chemistry, offering a unique combination of structural and electronic properties. Its strained nature can lead to favorable interactions with biological targets and its compact size allows it to serve as a versatile scaffold. Azetidine derivatives have been shown to exhibit a wide range of biological activities, including antibacterial, anticancer, and enzyme inhibitory effects.[1][2][3][4] In the context of CNS drug discovery, the azetidine moiety has been incorporated into ligands for various receptors and transporters, often imparting improved selectivity and pharmacokinetic properties.

The 3-Fluoropiperidine Moiety: A Key to CNS Activity

The piperidine ring is a common feature of many CNS-active drugs, providing a basic nitrogen atom that is often crucial for receptor interactions. The strategic placement of a fluorine atom can have a profound impact on the pharmacological profile of a piperidine-containing molecule. Fluorine's high electronegativity can alter the pKa of the piperidine nitrogen, influencing its ionization state at physiological pH. This, in turn, can affect receptor binding affinity and selectivity. Furthermore, the introduction of fluorine can block sites of metabolism, leading to an extended duration of action. The 3-fluoro substitution pattern, in particular, has been explored in the design of ligands for various CNS targets, including nicotinic acetylcholine receptors.

A Compelling Hypothesis: Targeting the α7 Nicotinic Acetylcholine Receptor

Based on the structural features of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine, we hypothesize that this compound is a potent and selective agonist or positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system, particularly in brain regions associated with cognition, memory, and attention.[5][6][7] Dysfunction of the α7 nAChR has been implicated in the pathophysiology of several neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and ADHD, making it a high-priority target for drug discovery.[8][9]

The rationale for this hypothesis is twofold:

-

Structural Analogy to Known nAChR Ligands: The overall topology of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine, with its basic nitrogen atoms separated by a specific distance and conformational constraint, bears resemblance to other known nAChR agonists and partial agonists.[10][11]

-

The Role of the Azetidine and Fluorine Substituents: The azetidine ring can mimic the pyrrolidine ring found in nicotine and other potent nAChR ligands. The 3-fluoro substituent on the piperidine ring can enhance binding affinity and selectivity for the α7 subtype over other nAChR subtypes.[12]

The proposed interaction of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine with the α7 nAChR is depicted in the following signaling pathway diagram.

Figure 1: Hypothesized signaling pathway of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine at the α7 nAChR.

Proposed Experimental Workflow for Hypothesis Validation

To empirically test the hypothesis that (R)-1-(Azetidin-3-YL)-3-fluoropiperidine is a selective α7 nAChR modulator, a systematic and multi-tiered experimental approach is required. The following workflow outlines the key in vitro and in vivo assays necessary to characterize the compound's pharmacological profile.

Figure 2: Proposed experimental workflow for the pharmacological characterization of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine.

In Vitro Pharmacological Profiling

4.1.1. Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine for the human α7 nAChR and a panel of other relevant nAChR subtypes (e.g., α4β2) to assess selectivity.

-

Methodology:

-

Prepare cell membranes expressing the target nAChR subtype.

-

Incubate the membranes with a specific radioligand (e.g., [³H]-α-bungarotoxin for α7) in the presence of increasing concentrations of the test compound.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation.

-

4.1.2. Functional Assays

-

Objective: To determine the functional activity (EC₅₀ and Emax) of the compound at the α7 nAChR and to classify it as an agonist, partial agonist, antagonist, or PAM.

-

Methodology (Calcium Influx Assay):

-

Culture cells stably expressing the human α7 nAChR.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Apply increasing concentrations of the test compound and measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

For PAM activity, co-apply the test compound with a sub-maximal concentration of a known α7 agonist (e.g., acetylcholine).

-

In Vivo Characterization

4.2.1. Pharmacokinetic Studies

-

Objective: To determine the pharmacokinetic profile of the compound in a relevant animal model (e.g., rat or mouse), including its absorption, distribution, metabolism, and excretion (ADME) properties, and to confirm its ability to cross the blood-brain barrier.

-

Methodology:

-

Administer the compound to animals via relevant routes (e.g., intravenous, oral).

-

Collect blood and brain tissue samples at various time points.

-

Analyze the concentration of the compound in the samples using LC-MS/MS.

-

4.2.2. Preclinical Models of Cognition

-

Objective: To evaluate the efficacy of the compound in animal models of cognitive impairment relevant to Alzheimer's disease or schizophrenia.

-

Methodology (Novel Object Recognition Test):

-

Acclimatize animals to an open-field arena.

-

During the training phase, expose the animals to two identical objects.

-

After a retention interval, replace one of the familiar objects with a novel object.

-

Administer the test compound prior to the training or testing phase.

-

Measure the time spent exploring the novel versus the familiar object as an index of recognition memory.

-

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of the expected in vitro pharmacological data for (R)-1-(Azetidin-3-YL)-3-fluoropiperidine if it aligns with the proposed hypothesis of being a selective α7 nAChR agonist.

| Parameter | Value |

| α7 nAChR Binding Affinity (Ki) | < 10 nM |

| α4β2 nAChR Binding Affinity (Ki) | > 1000 nM |

| α7 nAChR Functional Potency (EC₅₀) | < 50 nM |

| α7 nAChR Functional Efficacy (Emax) | > 80% (relative to acetylcholine) |

Conclusion and Future Directions

(R)-1-(Azetidin-3-YL)-3-fluoropiperidine represents a promising yet unexplored chemical entity. The structural combination of an azetidine ring and a 3-fluoropiperidine moiety strongly suggests a potential interaction with nicotinic acetylcholine receptors, particularly the α7 subtype. The experimental workflow detailed in this guide provides a clear and comprehensive path to validate this hypothesis and to fully characterize the compound's biological activity. Should the hypothesized pharmacological profile be confirmed, (R)-1-(Azetidin-3-YL)-3-fluoropiperidine could emerge as a valuable lead compound for the development of novel therapeutics for a range of debilitating neurological and psychiatric disorders. Further investigation into its synthesis, optimization of its structure-activity relationship, and in-depth preclinical evaluation will be crucial next steps in unlocking its full therapeutic potential.

References

- Albuquerque, E. X., Pereira, E. F., Alkondon, M., & Rogers, S. W. (2009). Mammalian nicotinic acetylcholine receptors: from structure to function. Physiological reviews, 89(1), 73–120.

- Aravena, C., & Papke, R. L. (2017). α7 Nicotinic Acetylcholine Receptors in Neuroinflammation and Injury. Current drug targets, 18(11), 1304–1311.

- Dani, J. A., & Bertrand, D. (2007). Nicotinic acetylcholine receptors and nicotinic cholinergic mechanisms of the central nervous system. Annual review of pharmacology and toxicology, 47, 699–729.

- Freedman, R., Adams, C. E., & Leonard, S. (2000). The α7-nicotinic acetylcholine receptor and the pathophysiology of schizophrenia.

- Gotti, C., Zoli, M., & Clementi, F. (2006). Brain nicotinic acetylcholine receptors: native subtypes and their relevance. Trends in pharmacological sciences, 27(9), 482–491.

- Hogg, R. C., Raggenbass, M., & Bertrand, D. (2003). Nicotinic acetylcholine receptors: from structure to brain function. Reviews of physiology, biochemistry and pharmacology, 147, 1–46.

- Lowe, J. A., 3rd, Drozda, S. E., Tritto, T., Chidsey, A. C., & Vinick, F. J. (1995). (R)-3-Fluoro-1-azabicyclo[2.2.2]octane: a potent and selective ligand for the neuronal nicotinic acetylcholine receptor. Journal of medicinal chemistry, 38(16), 3071–3077.

- Maelicke, A., & Albuquerque, E. X. (2000). Allosteric modulation of nicotinic acetylcholine receptors as a treatment strategy for Alzheimer's disease. European journal of pharmacology, 393(1-3), 165–170.

- Papke, R. L. (2014). Merging old and new perspectives on nicotinic acetylcholine receptors. Biochemical pharmacology, 89(1), 1–11.

- Romanelli, M. N., Gratteri, P., Guandalini, L., Martini, E., Bonaccini, C., & Gualtieri, F. (2007). Central nicotinic receptors: structure, function, ligands, and therapeutic potential. ChemMedChem, 2(6), 746–767.

- Singh, G. S., & Tilvi, S. (2013). Chemistry and biology of azetidine-2-carboxylic acid and its derivatives. Mini reviews in medicinal chemistry, 13(1), 127–141.

- Taly, A., Corringer, P. J., Guedin, D., Lestage, P., & Changeux, J. P. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature reviews. Drug discovery, 8(9), 733–750.

- Tumulty, D., Cao, K., & Witter, D. J. (2012). The synthesis and utility of azetidines in medicinal chemistry.

- Wonnacott, S., & Barik, J. (2007). Nicotinic α7 receptors. Tocris reviews, (28), 1-8.

- Brandi, A., Cicchi, S., Cordero, F. M., & Goti, A. (2003). The [3+2] cycloaddition of nitrones to alkenes. In The Chemistry of Heterocyclic Compounds: Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry Toward Heterocycles and Natural Products (Vol. 59, pp. 1-166). John Wiley & Sons, Inc.

- Couty, F., & Evano, G. (2006). Recent developments in the synthesis of azetidines. Organic & biomolecular chemistry, 4(9), 1597–1608.

- De Kimpe, N. (2007). Azetidines, Azetines, and Azetes.

- Maggio, R., Scarselli, M., & Millan, M. J. (2013). The ability of a single compound to simultaneously act as an agonist and antagonist at different G-protein-coupled receptors. Trends in pharmacological sciences, 34(10), 567–576.

- Pfrengle, W., & Pihko, P. M. (2010). The azetidine ring in natural products and medicinal chemistry. Natural product reports, 27(9), 1278–1300.

- Wessjohann, L. A., Ruijter, E., Garcia-Rivera, D., & Brandt, W. (2003). What can we learn from nature's way of making molecules?.

Sources

- 1. iipseries.org [iipseries.org]

- 2. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alpha-7 Nicotinic Receptors in Nervous System Disorders: From Function to Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Physiologic Functions and Therapeutic Applications of α7 Nicotinic Acetylcholine Receptor in Brain Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. The Role of α7-Nicotinic Acetylcholine Receptors in the Pathophysiology and Treatment of Parkinson’s Disease [mdpi.com]

- 9. Targeting Neuronal Alpha7 Nicotinic Acetylcholine Receptor Upregulation in Age-Related Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nicotinic agonist - Wikipedia [en.wikipedia.org]

- 11. Nicotinic Agonists, Antagonists, and Modulators From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Structural Characterization of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine

Abstract

This technical guide provides a comprehensive, multi-technique framework for the definitive structural characterization of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine, a chiral heterocyclic compound of significant interest in medicinal chemistry and fragment-based drug discovery. The incorporation of both a strained azetidine ring and a fluorinated piperidine motif presents unique analytical challenges and opportunities.[1][2] This document moves beyond standard procedural outlines to detail the causality behind experimental choices, ensuring a self-validating and robust analytical workflow. We will explore an integrated approach utilizing Mass Spectrometry (MS) for molecular integrity, advanced Nuclear Magnetic Resonance (NMR) spectroscopy for constitutional and configurational assignment, and X-ray Crystallography for unambiguous solid-state confirmation. Furthermore, the role of computational chemistry as a powerful predictive and corroborative tool will be discussed. This guide is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of the methodologies required to fully elucidate the structure of complex heterocyclic molecules.

Introduction: The Rationale for a Multi-Faceted Analytical Approach

The Growing Significance of Azetidine and Fluoropiperidine Scaffolds

In modern drug discovery, molecular scaffolds are meticulously chosen to optimize pharmacological and pharmacokinetic profiles. Azetidine rings, as strained four-membered heterocycles, are increasingly utilized to improve properties such as metabolic stability, solubility, and ligand-receptor binding geometry.[1][3] Similarly, the strategic incorporation of fluorine into piperidine rings is a powerful tactic to enhance metabolic stability, modulate pKa, and fine-tune conformational preferences, which can significantly impact biological activity.[4][5][6] The combination of these two valuable moieties in (R)-1-(Azetidin-3-YL)-3-fluoropiperidine creates a novel three-dimensional fragment with promising potential for library development.

An Overview of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine

The target molecule, (R)-1-(Azetidin-3-YL)-3-fluoropiperidine, possesses two key stereocenters and a flexible piperidine ring, making its structural elucidation non-trivial. A thorough characterization must not only confirm its mass and atomic connectivity but also unambiguously define its absolute stereochemistry and dominant conformational state.

Key Molecular Features:

-

Molecular Formula: C₈H₁₅FN₂[7]

-

Molecular Weight: 158.22 g/mol [7]

-

Structural Components: A chiral 3-substituted azetidine ring linked via a nitrogen atom to a chiral 3-fluoropiperidine ring.

The Integrated Characterization Workflow

A single analytical technique is insufficient to assign the structure of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine with complete confidence. We advocate for an orthogonal, multi-technique approach where the results of each experiment corroborate and build upon the others. This integrated workflow ensures the highest degree of scientific rigor and trustworthiness.

Caption: Integrated workflow for structural characterization.

Mass Spectrometry: Molecular Weight and Fragmentation

Rationale for Mass Spectrometry

Mass spectrometry (MS) serves as the foundational analytical technique. The primary objective is to confirm the molecular weight and elemental composition of the compound, verifying that the correct product has been synthesized before proceeding to more time-intensive analyses. Tandem MS (MS/MS) provides the next layer of evidence by elucidating fragmentation patterns that are characteristic of the molecule's substructures.[8]

High-Resolution Mass Spectrometry (HRMS)

Expertise: HRMS is superior to nominal mass analysis because it provides the exact mass of the molecule with high precision (typically <5 ppm). This allows for the unambiguous determination of the elemental formula, ruling out other potential formulas that may have the same nominal mass. For this molecule, we utilize Electrospray Ionization (ESI) in positive ion mode, as the two nitrogen atoms are readily protonated.

| Parameter | Expected Value |

| Molecular Formula | C₈H₁₅FN₂ |

| Theoretical Exact Mass (M) | 158.1274 |

| Ion Species | [M+H]⁺ |

| Expected m/z for [M+H]⁺ | 159.1346 |

| Required Mass Accuracy | < 5 ppm |

Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis

Expertise: By selecting the protonated parent ion ([M+H]⁺, m/z 159.13) and subjecting it to collision-induced dissociation (CID), we can generate a fragmentation spectrum. The fragmentation of piperidine derivatives is well-documented and often involves α-cleavage adjacent to the nitrogen or ring-opening pathways.[9][10] The presence of the azetidine ring introduces additional, predictable fragmentation routes.

Caption: Predicted MS/MS fragmentation pathways.

Experimental Protocol: LC-MS/MS

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 acetonitrile/water mixture containing 0.1% formic acid. The formic acid aids in the protonation of the molecule.

-

Chromatography: Inject 1-5 µL of the sample onto a C18 reverse-phase column. Elute with a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient runs from 5% B to 95% B over 10 minutes.

-

Mass Spectrometer: Utilize a tandem mass spectrometer (e.g., Q-TOF) with an ESI source.[9]

-

MS Scan: Perform a full scan from m/z 100-500 to identify the precursor ion ([M+H]⁺).

-

MS/MS Scan: Perform a product ion scan on the precursor ion (m/z 159.13), optimizing collision energy (e.g., 10-40 eV) to generate a rich fragmentation spectrum.

NMR Spectroscopy: The Cornerstone of Structural Elucidation

Rationale for NMR Spectroscopy

While MS confirms the formula, NMR spectroscopy is indispensable for determining the precise atomic connectivity and three-dimensional structure of the molecule in solution.[11] A full suite of 1D and 2D NMR experiments is required for a complete and trustworthy assignment.

1D NMR: ¹H, ¹³C, and ¹⁹F Spectra

-

¹H NMR: Provides information on the number of distinct proton environments, their integration (number of protons), and their coupling patterns (neighboring protons). We expect a complex aliphatic region due to the two heterocyclic rings.

-

¹³C NMR: Shows the number of unique carbon environments. The carbon attached to the fluorine atom will appear as a doublet due to ¹JCF coupling, which is a key diagnostic signal.

-

¹⁹F NMR: This is a simple but critical experiment. A single signal will confirm the presence of one fluorine environment. Its coupling to adjacent protons (²JFH and ³JFH) is vital for conformational analysis.[12]

2D NMR: Establishing Connectivity

Expertise: 2D NMR experiments are non-negotiable for a molecule of this complexity. They provide a roadmap of the atomic connections, preventing misassignment.

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, allowing for the mapping of proton networks within the azetidine and piperidine rings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, definitively linking the ¹H and ¹³C assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for connecting the azetidine and piperidine moieties across the central nitrogen atom.

Caption: Workflow for establishing atom connectivity using 2D NMR.

Conformational Analysis and Stereochemistry

Expertise: The key structural question for the 3-fluoropiperidine ring is the orientation of the fluorine atom (axial vs. equatorial). This has profound implications for the molecule's shape and biological activity. Studies on similar fluorinated piperidines have shown that an axial preference is common due to hyperconjugation and charge-dipole interactions.[4][13] This preference can be determined experimentally by analyzing the coupling constants between fluorine and the protons on the adjacent carbons (³J(¹⁹F,¹H)). Large coupling constants are typically indicative of an anti-periplanar (axial-axial) relationship. NOE (Nuclear Overhauser Effect) experiments can further confirm spatial proximities between atoms.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or MeOD).

-

Spectrometer: Use a high-field NMR spectrometer (≥400 MHz) equipped with a broadband probe.

-

1D Spectra Acquisition: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra.

-

2D Spectra Acquisition: Acquire gCOSY, multiplicity-edited gHSQC (to distinguish CH/CH₃ from CH₂ groups), and gHMBC spectra. Optimize the HMBC experiment for a long-range coupling of ~8 Hz.

-

Conformational Data: Acquire a high-resolution ¹H-coupled ¹⁹F spectrum to accurately measure the ³J(¹⁹F,¹H) coupling constants.[13] If needed, run a 2D NOESY or 1D selective NOE experiment to confirm through-space correlations.

| Expected NMR Data Summary (Hypothetical) | |

| Technique | Key Diagnostic Feature |

| ¹H NMR | Complex multiplets in the 1.5-4.0 ppm range. |

| ¹³C NMR | Signal for C-F bond appearing as a large doublet (~170-190 Hz). |

| ¹⁹F NMR | One primary signal, likely a complex multiplet due to H-F coupling. |

| COSY | Correlations tracing the proton spin systems of each ring. |

| HSQC | Direct correlation of all protonated carbons to their attached protons. |

| HMBC | Key correlation from the azetidine C-H protons to the piperidine C-H protons across the nitrogen bridge. |

| ³J(¹⁹F,¹H) | Large coupling constants (>20 Hz) would strongly suggest an axial fluorine conformation.[13] |

X-ray Crystallography: The Gold Standard

Rationale and Challenges

Single-crystal X-ray diffraction provides an unambiguous, three-dimensional map of the molecule in the solid state, confirming connectivity, conformation, and absolute stereochemistry. However, obtaining diffraction-quality crystals of small, flexible molecules can be challenging. Often, the free base is an oil; therefore, forming a salt (e.g., hydrochloride or tartrate) is a common and necessary strategy to induce crystallization.

Experimental Protocol: Crystallography

-

Salt Formation & Crystallization: Prepare a salt of the title compound. Screen a wide range of solvent/anti-solvent systems (e.g., methanol/ether, ethanol/hexane) using techniques like slow evaporation or vapor diffusion to grow single crystals.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the data and solve the structure using direct methods or Patterson synthesis. Refine the structural model against the experimental data. The Flack parameter will be used to confirm the absolute (R) configuration at the chiral centers.

Summary and Integrated Structural Proof

The definitive structural characterization of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine is achieved not by a single piece of data, but by the convergence of evidence from orthogonal techniques.

-

HRMS confirms the correct elemental formula (C₈H₁₅FN₂).

-

MS/MS shows fragmentation patterns consistent with the proposed azetidine and fluoropiperidine substructures.

-

1D and 2D NMR experiments establish the complete atomic connectivity, proving the constitutional isomer.

-

¹⁹F-¹H Coupling Constants and NOE Data from NMR reveal the dominant solution-state conformation of the piperidine ring and the relative stereochemistry.

-

X-ray Crystallography , if successful, provides the ultimate solid-state proof of the absolute configuration and conformation.

This rigorous, self-validating workflow ensures that the structure is assigned with the highest possible degree of confidence, providing a solid foundation for any subsequent use of this molecule in research and development.

References

- Benchchem.

- Al-Amiery, A. A. (2012). Synthesis and characterization of some Azetidines derivatives. College of Science Repository, University of Diyala.

- Pivatto, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.

-

Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]

-

Vashi, K., & Patel, H. (2011). Synthesis and Characterization of New 2-Oxo-azetidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(7), 1435-1443. [Link]

- Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society.

- Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. University of Münster.

-

Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed. [Link]

- Hadi, A. G., et al. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Muthanna Journal of Pure Science, 7(2).

-

Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. [Link]

-

Choudhary, S., et al. (2021). Synthesis, Characterization and Antimicrobial activity of Azetidine derivatives. International Journal of Pharmacy and Life Sciences, 12(8). [Link]

-

Varule, G., et al. (2023). Synthesis and Characterization of a Novel Azetidine Derivative. International Journal of Advanced Research in Science, Communication and Technology, 3(2). [Link]

-

Rono, L. J., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

-

Li, H., et al. (2021). Chirality Sensing of N-Heterocycles via 19F NMR. PubMed Central. [Link]

- De, N., et al. (1991). Determination of the Stereochemistry of Substituted 4-(Sulfo- and Sulfonamidoalkyl) piperidine-2-carboxylic Acids with H NMR, COSY, and Homonuclear NOE Experiments. Tetrahedron Letters, 32(6), 795-798.

- University of Colorado Boulder.

- DeJongh, D. C., & Biemann, K. (1964). High Resolution Mass Spectrum of Piperidine. Journal of the American Chemical Society, 86(1), 67-71.

-

Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(42), 8292-8306. [Link]

- Wikipedia. Organic chemistry.

-

Wang, Y., et al. (2019). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 24(17), 3048. [Link]

-

Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(11), 3583–3584. [Link]

- PubChem. 3-((1R,3R)-1-(2,6-DIFLUORO-4-((1-(3-FLUOROPROPYL)AZETIDIN-3-YL)AMINO)PHENYL)-3-METHYL-1,3,4,9-TETRAHYDRO-2H-PYRIDO(3,4-B)INDOL-2-YL)-2,2-DIFLUOROPROPAN-1-OL (2R,3R)

- National Analytical Corporation. (r)-1-(azetidin-3-yl) -3-fluoropiperidine - Cas No: 1403769-88-9.

-

Shankar M, et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2): 000282. [Link]

-

Carr, M., et al. (2021). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. Molecules, 26(11), 3330. [Link]

-

P-A, G., et al. (2019). Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells. National Institutes of Health. [Link]

-

Fadhil, T. A., & AL-Hiti, W. F. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. International Journal of Health Sciences, 6(S5), 5732-5747. [Link]

-

Schoellerman, J., et al. (2022). Characterization of tritiated JNJ‐GluN2B‐5 (3‐[H] 1‐(azetidin‐1‐yl)‐2‐(6‐(4‐fluoro‐3‐methyl‐phenyl)pyrrolo[3,2‐b]pyridin‐1‐yl)ethanone), a high affinity GluN2B radioligand with selectivity over sigma receptors. ResearchGate. [Link]

-

PubChem. Azetidine. National Institutes of Health. [Link]

-

Himmelsbach, F., et al. (2012). 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions. Patent US-8178541-B2, PubChem. [Link]

Sources

- 1. muthjps.mu.edu.iq [muthjps.mu.edu.iq]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medwinpublisher.org [medwinpublisher.org]

- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cris.technion.ac.il [cris.technion.ac.il]

- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1403769-88-9|(R)-1-(Azetidin-3-yl)-3-fluoropiperidine|BLD Pharm [bldpharm.com]

- 8. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. Organic chemistry - Wikipedia [en.wikipedia.org]

- 12. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Spectroscopic Characterization of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine: A Technical Guide

Introduction

(R)-1-(Azetidin-3-YL)-3-fluoropiperidine is a synthetic heterocyclic compound of significant interest to researchers and professionals in the field of drug development. Its molecular structure, incorporating both a strained azetidine ring and a fluorinated piperidine moiety, presents a unique scaffold for the design of novel therapeutic agents. The presence and stereochemistry of the fluorine atom can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.

This technical guide provides a comprehensive overview of the analytical methodologies required for the unambiguous structural elucidation and characterization of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine. We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The insights provided herein are grounded in established spectroscopic principles and data from analogous structures, offering a robust framework for researchers working with this and similar molecules.

Molecular Structure and Key Features

-

Chemical Formula: C₈H₁₅FN₂

-

Molecular Weight: 158.22 g/mol [1]

-

Key Structural Features:

-

A six-membered piperidine ring.

-

A four-membered azetidine ring attached at the N-1 position of the piperidine.

-

A fluorine atom at the C-3 position of the piperidine ring with a defined (R)-stereochemistry.

-

The unique combination of these features necessitates a multi-faceted analytical approach for complete characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For (R)-1-(Azetidin-3-YL)-3-fluoropiperidine, both ¹H and ¹³C NMR, along with 2D techniques, are critical for assigning the full chemical structure and confirming stereochemistry.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be complex due to the number of non-equivalent protons and the presence of fluorine, which will introduce additional splitting (J-coupling). The chemical shifts are influenced by the electronegativity of adjacent atoms (N, F) and the ring conformations.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| Piperidine H-3 | 4.5 - 4.8 | dddd | J(H,F) ≈ 48, J(H,H) ≈ 8, 4, 2 |

| Piperidine H-2, H-6 (axial & equatorial) | 2.0 - 3.2 | m | |

| Piperidine H-4, H-5 (axial & equatorial) | 1.5 - 2.2 | m | |

| Azetidine H-3 | 3.2 - 3.6 | m | |

| Azetidine H-2, H-4 | 3.5 - 4.0 | m | |

| NH (Azetidine) | 1.5 - 2.5 | br s |

Rationale for Predictions:

-

The proton at C-3 of the piperidine ring is expected to be the most downfield-shifted aliphatic proton due to the deshielding effect of the adjacent fluorine atom. The large geminal coupling to fluorine is characteristic.

-

The protons on the carbons adjacent to the nitrogen atoms (piperidine C-2, C-6 and azetidine C-2, C-4) will also be shifted downfield.

-

The remaining piperidine methylene protons will appear in the more upfield region.

-

The NH proton of the azetidine ring is expected to be a broad singlet, and its chemical shift can be concentration and solvent dependent.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will be instrumental in identifying all eight carbon atoms in the molecule. The carbon atom bonded to fluorine will exhibit a large one-bond C-F coupling constant.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted ¹J(C,F) (Hz) |

| Piperidine C-3 | 88 - 92 | d | 170 - 190 |

| Piperidine C-2 | 58 - 62 | d | ~20 |

| Piperidine C-4 | 30 - 34 | d | ~20 |

| Piperidine C-6 | 50 - 54 | s | |

| Piperidine C-5 | 22 - 26 | s | |

| Azetidine C-3 | 45 - 50 | s | |

| Azetidine C-2, C-4 | 55 - 60 | s |

Rationale for Predictions:

-

The C-3 carbon of the piperidine ring will show the most significant downfield shift due to the electronegativity of the fluorine atom and will be split into a doublet with a large one-bond coupling constant.

-

The carbons at C-2 and C-4 of the piperidine ring will also show splitting due to two-bond C-F coupling.

-

The carbons of the azetidine ring and the remaining piperidine carbons will appear as singlets in a proton-decoupled spectrum.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 512-1024 scans, spectral width of 200-240 ppm, relaxation delay of 2-5 seconds.

-

-

2D NMR Experiments (for unambiguous assignment):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations (2-3 bonds), which is crucial for connecting the azetidine and piperidine rings.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to confirm stereochemical assignments through space correlations between protons.

-

NMR Data Acquisition and Analysis Workflow

Sources

A Technical Guide to the Solubility and Stability Profiling of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine

Abstract: This in-depth technical guide provides a comprehensive framework for the characterization of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine, a novel heterocyclic compound with potential applications in drug discovery. Recognizing the critical role of aqueous solubility and multi-faceted stability in the trajectory of a drug candidate, this document outlines the theoretical underpinnings, detailed experimental protocols, and data interpretation strategies necessary for a robust assessment. The guide is structured to lead researchers and drug development professionals through a logical, field-proven workflow, from initial physicochemical predictions to definitive stability-indicating assays. Methodologies are grounded in authoritative standards, ensuring scientific integrity and regulatory alignment.

Chapter 1: Compound Profile and Physicochemical Landscape

(R)-1-(Azetidin-3-YL)-3-fluoropiperidine is a synthetic small molecule featuring several key structural motifs that are anticipated to govern its pharmaceutical properties. A thorough understanding of these features is the first step in designing a rational characterization strategy.

Structural Features:

-

Azetidine Ring: This four-membered, saturated nitrogen heterocycle is a desirable motif in modern medicinal chemistry. Its high ring strain and sp³-rich character can confer improved metabolic stability and solubility compared to more traditional scaffolds.[1][2]

-

3-Fluoropiperidine Ring: The piperidine is a common basic scaffold. The strategic placement of a fluorine atom is a well-established tactic to enhance metabolic stability by blocking potential sites of cytochrome P450-mediated oxidation.[3] Fluorination also modulates the basicity (pKa) of the piperidine nitrogen.[3][4]

-

Two Basic Centers: The molecule possesses two ionizable nitrogen atoms—one in the azetidine ring and one in the piperidine ring. This dibasic nature dictates that its aqueous solubility will be highly dependent on pH.

Predicted Physicochemical Properties

Prior to experimental work, in silico prediction provides a valuable starting point. The two basic nitrogens are the primary determinants of the pH-solubility relationship.

-

pKa Prediction: The basicity of cyclic amines can be estimated using computational models or by comparison to analogous structures.[5][6][7][8]

-

The piperidine nitrogen is expected to have its pKa lowered by the electron-withdrawing effect of the adjacent fluorine atom, likely placing it in the range of 8.0 - 9.0 .

-

The azetidine nitrogen , being a less sterically hindered secondary amine, is predicted to be the more basic of the two, with a pKa likely in the range of 10.0 - 11.0 .

-

-

Lipophilicity (LogP): The predicted LogP (partition coefficient) will influence intrinsic solubility and permeability. The presence of two polar amine groups balanced by the hydrocarbon rings suggests a moderate LogP, a favorable characteristic for many drug candidates.

The dual pKa values imply that the molecule will exist predominantly as a dication at low pH (e.g., in the stomach), a monocation at neutral pH (e.g., in the small intestine and blood), and a neutral species at high pH. This behavior is central to the experimental design described in the following chapters.

Chapter 2: Aqueous Solubility Assessment

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For an ionizable compound like (R)-1-(Azetidin-3-YL)-3-fluoropiperidine, solubility must be assessed across a physiologically relevant pH range. We will employ a tiered approach, starting with a high-throughput kinetic assay and progressing to the gold-standard thermodynamic method.

Theoretical Framework: The Henderson-Hasselbalch Equation

The relationship between pH, pKa, and the solubility of an ionizable compound is described by the Henderson-Hasselbalch equation.[9][10][11][12] For a basic drug (B), the total solubility (S_total) at a given pH is the sum of the intrinsic solubility of the neutral form (S₀) and the concentration of the protonated, soluble form (BH⁺). The pH-solubility profile is expected to show high solubility at pH values below the pKa, where the ionized form dominates, and lower solubility at pH values above the pKa, where the less soluble neutral form prevails. While a useful guide, experimental data is crucial as the equation may only provide rough estimations in complex buffer systems.[13]

Tier 1: Kinetic Solubility Assessment

Kinetic solubility is measured by adding a concentrated DMSO stock of the compound to an aqueous buffer.[14] This method can sometimes overestimate true equilibrium solubility but is invaluable for rapid screening in early discovery due to its speed and low compound consumption.[14][15]

Experimental Protocol: Kinetic Solubility by Laser Nephelometry

This protocol uses light scattering to detect precipitate formation.[16][17]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine in 100% DMSO.

-

Plate Setup: In a 96-well microplate, perform serial dilutions of the DMSO stock into the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a range of final compound concentrations (e.g., 1 µM to 200 µM).[18] The final DMSO concentration should be kept constant and low (e.g., ≤1%).

-

Incubation: Mix the plate and incubate at room temperature for 2 hours to allow for precipitation to occur.[18]

-

Measurement: Read the plate on a laser nephelometer, which measures the intensity of light scattered by any undissolved particles.[17]

-

Data Analysis: Plot the light scattering units against compound concentration. The kinetic solubility is the concentration at which the light scattering signal significantly increases above the baseline.[17]

Tier 2: Thermodynamic Solubility Assessment

Thermodynamic solubility represents the true equilibrium between the dissolved and solid states of a compound and is considered the "gold standard".[15] The shake-flask method is the most reliable technique for this measurement.[14][19]

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

-

Sample Preparation: Add an excess amount of solid (R)-1-(Azetidin-3-YL)-3-fluoropiperidine to vials containing buffers at various pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).

-

Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.[14][20]

-

Phase Separation: After incubation, filter the samples through a 0.45 µm filter or centrifuge at high speed to separate the undissolved solid.

-

Quantification: Dilute the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The measured concentration in the supernatant is the thermodynamic solubility at that specific pH.

Solubility in Biorelevant Media

To better predict in vivo performance, solubility should also be assessed in media that simulate the fluid compositions of the gastrointestinal tract.[21]

-

Fasted State Simulated Gastric Fluid (FaSSGF): Simulates stomach conditions before a meal (typically pH ~1.6).[22]

-

Fasted State Simulated Intestinal Fluid (FaSSIF): Simulates the upper small intestine in a fasted state (typically pH ~6.5) and contains bile salts and phospholipids.[21][23]

-

Fed State Simulated Intestinal Fluid (FeSSIF): Simulates the upper small intestine after a meal (typically pH ~5.0) with higher concentrations of bile salts and phospholipids.[21]

The shake-flask protocol (Section 2.3) can be directly adapted using these biorelevant media.[22]

Data Presentation: Expected Solubility Profile

| Medium | pH | Type | Expected Solubility (µg/mL) | Rationale |

| 0.1 N HCl | 1.2 | Aqueous Buffer | > 200 | Both nitrogens are fully protonated (dication form), maximizing interaction with water. |

| Phosphate Buffer | 6.5 | Aqueous Buffer | 50 - 150 | The more basic azetidine nitrogen is protonated, while the fluoropiperidine is partially protonated. |

| Phosphate Buffer | 7.4 | Aqueous Buffer | 20 - 80 | The azetidine nitrogen is mostly protonated (monocation form), ensuring moderate solubility. |

| FaSSGF | 1.6 | Biorelevant | > 200 | Similar to HCl; high solubility expected due to full protonation. |

| FaSSIF | 6.5 | Biorelevant | 75 - 200 | Solubilizing effects of bile salts and phospholipids in FaSSIF are expected to increase solubility compared to a simple buffer at the same pH.[21][23] |

| FeSSIF | 5.0 | Biorelevant | > 200 | The lower pH and higher concentration of solubilizing agents should lead to very high solubility. |

Chapter 3: Chemical and Metabolic Stability Profiling

Assessing the stability of a compound is paramount to ensure it can reach its target in sufficient concentration and have an adequate shelf-life. This involves evaluating its susceptibility to both chemical degradation under stress conditions and metabolic breakdown by enzymes.

Chemical Stability: Forced Degradation Studies

Forced degradation (or stress testing) is a regulatory requirement that identifies potential degradation pathways and demonstrates the specificity of analytical methods.[24] These studies are conducted under conditions more severe than accelerated stability testing, as outlined in the ICH Q1A(R2) guideline.[24][25][26] The goal is to achieve 5-20% degradation of the active ingredient.[25][27]

Experimental Protocol: Forced Degradation

-

Stock Solution: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions: Expose the compound solution to the following conditions in parallel:[26]

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature for 24 hours.

-

Thermal: 60°C in solution and as a solid for 48 hours.

-

Photolytic: Expose solution to UV/Vis light (as per ICH Q1B guidelines).

-

-

Sample Analysis: At appropriate time points, withdraw aliquots, neutralize if necessary, and dilute. Analyze all samples, including an unstressed control, by a stability-indicating HPLC-UV/MS method.

-

Data Analysis: Calculate the percentage of the parent compound remaining. The mass spectrometer is used to identify the mass of any significant degradation products.

Visualization: Forced Degradation Workflow

Caption: Workflow for ICH-compliant forced degradation studies.

Metabolic Stability Assessment

Metabolic stability assays predict how quickly a compound will be cleared from the body. The primary site of drug metabolism is the liver, so initial assays use liver sub-fractions.[28] Stability in plasma is also important, as esterases and other enzymes can degrade certain compounds.[29][30][31]

Experimental Protocol: Liver Microsomal Stability Assay

This assay measures the rate of metabolism by Phase I enzymes (e.g., Cytochrome P450s) present in liver microsomes.[28][32][33]

-

Reaction Mixture: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4).[34][35]

-

Initiation: Add the test compound (final concentration ~1 µM) to the mixture and pre-warm to 37°C. Initiate the metabolic reaction by adding a NADPH-regenerating system.[32][35]

-

Time Points: Incubate at 37°C.[33] At several time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot and stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[28][35]

-

Controls: Run parallel incubations without the NADPH-regenerating system (to check for non-NADPH dependent degradation) and with a known control compound (e.g., verapamil, to ensure the system is active).

-

Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining.

-

Data Calculation: Plot the natural logarithm of the percent parent compound remaining versus time. The slope of this line is the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693 / k.[31]

Experimental Protocol: Plasma Stability Assay

This assay evaluates degradation by hydrolytic enzymes in plasma.[29][36]

-

Incubation: Add the test compound (final concentration 1 µM) to plasma (e.g., human, rat) and incubate at 37°C.[36][37]

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots and quench the reaction with a cold organic solvent containing an internal standard.[30][37]

-

Analysis: Process the samples as described in the microsomal stability assay (centrifugation followed by LC-MS/MS analysis).

-

Data Calculation: Determine the half-life (t½) from the rate of disappearance of the parent compound.

Data Presentation: Expected Stability Profile

| Assay | Matrix | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Interpretation |

| Microsomal Stability | Human Liver Microsomes | Human | > 60 | < 15 | High Stability. The fluoropiperidine and azetidine motifs are resistant to metabolism. |

| Microsomal Stability | Rat Liver Microsomes | Rat | > 60 | < 15 | High Stability. Suggests low potential for interspecies differences in metabolic clearance. |

| Plasma Stability | Human Plasma | Human | > 120 | N/A | High Stability. The compound lacks readily hydrolyzable groups like esters or amides. |

| Plasma Stability | Rat Plasma | Rat | > 120 | N/A | High Stability. Consistent with human plasma data. |

Chapter 4: Integrated Analysis and Conclusion

The comprehensive profiling of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine provides a strong foundation for its continued development.

Summary of Findings:

-

Solubility: The compound is predicted to exhibit classic pH-dependent solubility characteristic of a dibasic molecule. Excellent solubility is expected under acidic gastric conditions, with sufficient solubility maintained at the neutral pH of the intestine and blood, particularly in the presence of biorelevant surfactants. This profile is generally favorable for oral absorption.

-

Stability: The compound demonstrates high stability across all tested platforms. It is robust against chemical degradation under hydrolytic, oxidative, and thermal stress. Crucially, it shows high stability in both liver microsomes and plasma, suggesting a low intrinsic clearance and a potentially long in vivo half-life. The incorporation of the fluorine atom and the azetidine ring appears to have successfully conferred metabolic resistance.[1][3]

Overall Assessment and Path Forward: Based on this preclinical assessment, (R)-1-(Azetidin-3-YL)-3-fluoropiperidine possesses a promising solubility and stability profile. The data package supports its advancement into further ADME (Absorption, Distribution, Metabolism, and Excretion) studies and subsequent in vivo pharmacokinetic evaluation. The robust, stability-indicating analytical methods developed during this work will be critical for all future formulation and bioanalytical activities.

Visualization: Overall Assessment Workflow

Caption: Integrated workflow for solubility and stability characterization.

References

-

G Jozwiakowski, M. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. Available from: [Link]

-

ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

-

AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]

-

ResolveMass Laboratories Inc. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

Bienta. Shake-Flask Solubility Assay. Available from: [Link]

-

protocols.io. (2023). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]

-

PubMed. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. The conformational preferences of 3‐fluoropiperidine (1) and.... Available from: [Link]

-

MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Available from: [Link]

-

PubMed. Prediction of pH-dependent aqueous solubility of druglike molecules. National Center for Biotechnology Information. Available from: [Link]

-

PubMed. A review of methods for solubility determination in biopharmaceutical drug characterization. National Center for Biotechnology Information. Available from: [Link]

-

AAPS. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. Available from: [Link]

-